molecular formula C8H12Cl2N2O3 B13465934 5-(2-Aminoethoxy)pyridine-3-carboxylicaciddihydrochloride

5-(2-Aminoethoxy)pyridine-3-carboxylicaciddihydrochloride

Cat. No.: B13465934
M. Wt: 255.10 g/mol
InChI Key: AJSSASVQNSHYMS-UHFFFAOYSA-N
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Description

5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an aminoethoxy group attached to the pyridine ring, which is further substituted with a carboxylic acid group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-dimethylaminoethoxy)pyridine-3-carboxylic acid dihydrochloride
  • 5-(2-methoxyethoxy)pyridine-3-carboxylic acid dihydrochloride
  • 5-(2-ethoxyethoxy)pyridine-3-carboxylic acid dihydrochloride

Uniqueness

5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of the aminoethoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it a valuable intermediate in various chemical and biological applications.

Properties

Molecular Formula

C8H12Cl2N2O3

Molecular Weight

255.10 g/mol

IUPAC Name

5-(2-aminoethoxy)pyridine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O3.2ClH/c9-1-2-13-7-3-6(8(11)12)4-10-5-7;;/h3-5H,1-2,9H2,(H,11,12);2*1H

InChI Key

AJSSASVQNSHYMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OCCN)C(=O)O.Cl.Cl

Origin of Product

United States

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